molecular formula C19H17F3N6O B2925417 (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1171886-37-5

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2925417
CAS RN: 1171886-37-5
M. Wt: 402.381
InChI Key: AULYPZKGWAPLEP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

A new series of 4- (1 H -benzo [ d ]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors . The terminal sulfonamide moiety was linked to the pyrimidine ring via either ethylamine or propylamine bridge .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The pyridine ring and the imidazole were retained in the compounds, and small groups were added to investigate the SAR surrounding the pyridine ring unit . Other naphthenic rings were incorporated into imidazole to investigate the inhibitory activities and selectivity .

Scientific Research Applications

Synthesis and Material Applications

  • A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which could be related to the chemical structure of interest, highlights a one-pot synthesis method. These compounds exhibit significant optical properties, including large Stokes' shifts, which could be useful for the development of luminescent materials (Volpi et al., 2017).

Biological and Pharmacological Research

  • Research into novel pyrazole and pyrimidine derivatives, which share a structural motif with the compound , has shown excellent in vitro antitumor, antimicrobial, and antioxidant activities. These findings suggest potential applications in the development of new therapeutics (Farag & Fahim, 2019).
  • Another study synthesized heterocyclic compounds via reactions involving enaminone, leading to derivatives with demonstrated antimicrobial and in vitro anticancer activity. This research underscores the compound's potential for developing new antimicrobial and anticancer agents (Fahim et al., 2021).

Molecular Docking and Computational Studies

  • Investigations into oxazolidinone derivatives, including those with a piperazinyl moiety, have shown potent antibacterial properties against gram-positive pathogens. Such studies indicate the compound's relevance in addressing antibiotic resistance (Tucker et al., 1998).

Antiproliferative and Antimicrobial Potential

  • The synthesis and evaluation of novel heterocycles, including pyrazole, isoxazole, and pyrimidine derivatives, reveal good antimicrobial and antifungal activities. This suggests that the compound and its derivatives could serve as leads for developing new antimicrobial agents (Sanjeeva et al., 2022).

properties

IUPAC Name

[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)15-3-1-2-14(10-15)18(29)27-8-6-26(7-9-27)16-11-17(25-12-24-16)28-5-4-23-13-28/h1-5,10-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULYPZKGWAPLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

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